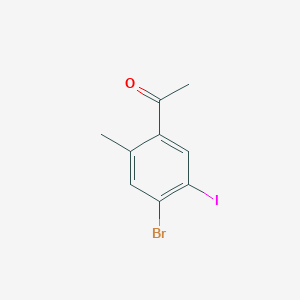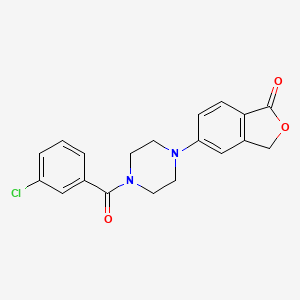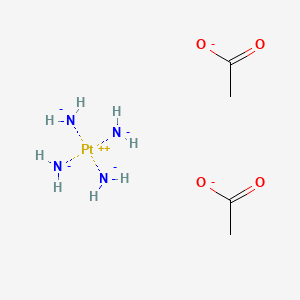
Platinum(2+), tetraammine-, (SP-4-1)-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(2+), tetraammine-, (SP-4-1)-, diacetate, also known as tetraammineplatinum acetate, is a coordination compound with the molecular formula Pt(NH3)4(C2H3O2)2. This compound is characterized by its platinum center bonded to four ammine (NH3) ligands and two acetate (C2H3O2) ligands. It is a white powder with a molecular weight of 381.29 g/mol.
Synthetic Routes and Reaction Conditions:
In-situ Preparation: Tetraammineplatinum acetate can be synthesized in situ by reacting platinum(II) chloride with ammonia and acetic acid under controlled conditions.
Direct Synthesis: Direct synthesis involves the reaction of platinum(II) chloride with excess ammonia and acetic acid in an aqueous solution.
Industrial Production Methods: The industrial production of tetraammineplatinum acetate typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Tetraammineplatinum acetate can undergo oxidation reactions to form higher oxidation state platinum compounds.
Reduction: Reduction reactions can convert tetraammineplatinum acetate to lower oxidation state platinum complexes.
Substitution: Ligand substitution reactions can occur, where the ammine or acetate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Various ligands such as chloride (Cl-), cyanide (CN-), and phosphines can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state platinum compounds such as platinum(IV) complexes.
Reduction: Lower oxidation state platinum complexes such as platinum(I) complexes.
Substitution: Various platinum complexes with different ligands.
科学的研究の応用
Tetraammineplatinum acetate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydrosilylation.
Biology: The compound is studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in chemotherapy and as a potential therapeutic agent.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism by which tetraammineplatinum acetate exerts its effects involves its interaction with biological molecules and pathways. The platinum center can bind to DNA, causing cross-linking and interfering with DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs.
Molecular Targets and Pathways Involved:
DNA: The primary target is DNA, where the platinum complex binds and causes damage.
Enzymes: It may also interact with various enzymes involved in DNA repair and replication.
類似化合物との比較
Cisplatin: Pt(NH3)2Cl2
Carboplatin: Pt(NH3)2(CBDCA)2
Oxaliplatin: Pt(NH3)2(Oxalate)2
Does this cover everything you were looking for?
特性
分子式 |
C4H14N4O4Pt-4 |
|---|---|
分子量 |
377.26 g/mol |
IUPAC名 |
azanide;platinum(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.4H2N.Pt/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);4*1H2;/q;;4*-1;+2/p-2 |
InChIキー |
LSRFSZSVSQQBRC-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


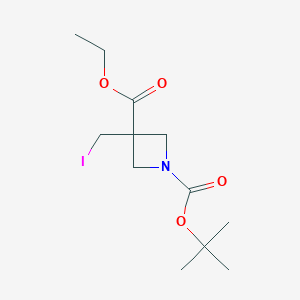
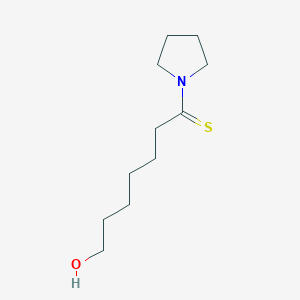
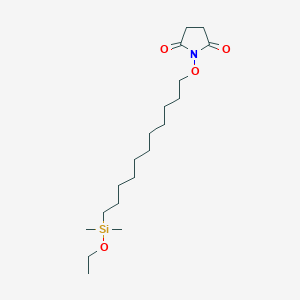
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
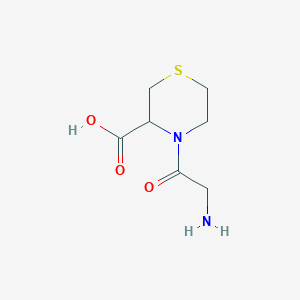

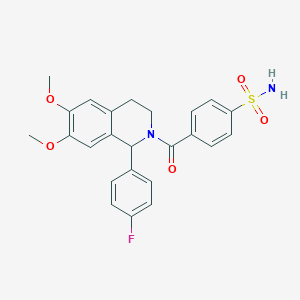
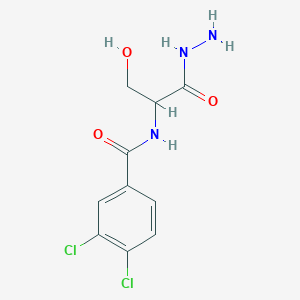
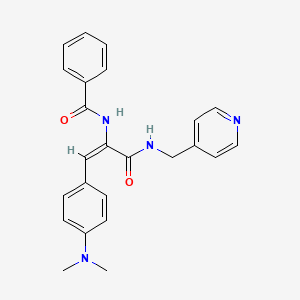
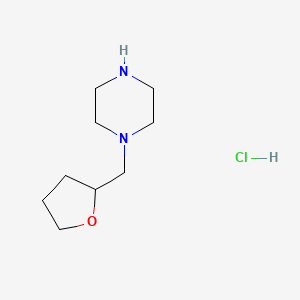
![(E)-3-[1-(4-bromophenyl)tetrazol-5-yl]-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one](/img/structure/B15203636.png)

